Ortho-Methyl Substitution Alters Molecular Complexity and Steric Profile Relative to Para- and Meta-Methyl Isomers
Among the three positional isomers sharing the C19H21N formula, CAS 912339-21-0 (ortho-methyl) exhibits a molecular complexity score of 321, compared to 313 for the para-methyl isomer (CAS 912339-19-6) [1]. The ortho-methyl group is positioned immediately adjacent to the pyrrolidine-bearing olefinic carbon, creating steric hindrance that restricts rotation about the N–C(vinyl) bond and alters the enamine conjugation geometry relative to the meta and para congeners. This steric constraint is absent in the para-methyl isomer, where the methyl group is remote from the pyrrolidine attachment point, and partially present in the meta isomer (complexity also 321 but with distinct spatial orientation) [2].
| Evidence Dimension | Molecular complexity (steric and constitutional descriptor) |
|---|---|
| Target Compound Data | Complexity score 321 (CAS 912339-21-0, ortho-methyl) |
| Comparator Or Baseline | Complexity score 313 (CAS 912339-19-6, para-methyl); Complexity score 321 (CAS 912339-20-9, meta-methyl, but with topologically distinct substitution pattern) |
| Quantified Difference | Δ = 8 complexity units vs para isomer; equal complexity score vs meta isomer but with distinct steric environment at the ortho position |
| Conditions | Calculated molecular complexity indices as reported by Chem960 database |
Why This Matters
Procurement of the correct ortho-methyl isomer is essential because steric hindrance at the ortho position directly modulates enamine geometry and nucleophilic reactivity, which cannot be replicated by the para or meta isomers despite identical molecular weight and formula.
- [1] Chem960. Pyrrolidine, 1-[(1E)-1-(2-methylphenyl)-2-phenylethenyl]- (CAS 912339-21-0): complexity 321. Pyrrolidine, 1-[(1E)-1-(4-methylphenyl)-2-phenylethenyl]- (CAS 912339-19-6): complexity 313. View Source
- [2] Chem960. Pyrrolidine, 1-[(1E)-1-(3-methylphenyl)-2-phenylethenyl]- (CAS 912339-20-9): complexity 321, three rotatable bonds, TPSA 3.2 Ų. Identical gross descriptors to ortho isomer but topologically distinct substitution. View Source
